Ethyl isobutyrate

概要

説明

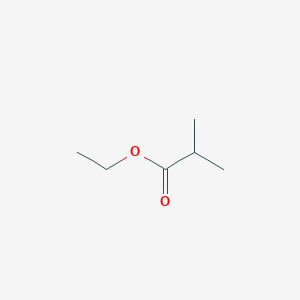

Ethyl isobutyrate, also known as ethyl 2-methylpropanoate, is an organic compound with the molecular formula C6H12O2. It is a colorless liquid with a fruity odor, commonly found in various fruits and used as a flavoring agent. This ester is known for its pleasant aroma and is often used in the food and beverage industry to impart fruity flavors.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl isobutyrate is typically synthesized through the esterification of isobutyric acid and ethanol. The reaction involves mixing isobutyric acid with anhydrous ethanol and adding concentrated sulfuric acid as a catalyst. The mixture is then refluxed for approximately 14 hours. After the reaction, the mixture is washed with water and saturated sodium bicarbonate solution, dried using anhydrous magnesium sulfate, and finally distilled to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to enhance production efficiency.

化学反応の分析

Types of Reactions: Ethyl isobutyrate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form isobutyric acid and ethanol.

Oxidation: this compound can be oxidized to produce isobutyric acid using strong oxidizing agents.

Reduction: Reduction of this compound can yield isobutanol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

Hydrolysis: Isobutyric acid and ethanol.

Oxidation: Isobutyric acid.

Reduction: Isobutanol.

科学的研究の応用

Flavor and Fragrance Industry

Flavoring Agent: Ethyl isobutyrate is extensively used in the food and beverage industry as a flavoring agent. Its pleasant fruity scent enhances the sensory experience of products such as candies, beverages, and baked goods. The compound's safety profile allows it to be used in food products without significant health risks .

Perfume Formulation: In the fragrance industry, this compound is favored for its low toxicity and ability to blend well with other aromatic compounds. It acts as a fixative, helping to stabilize fragrances and prolong their scent duration on the skin .

Solvent Applications

Chemical Solvent: this compound serves as an effective solvent in various industrial applications, including paints, coatings, and adhesives. Its ability to dissolve a wide range of substances improves the performance of these products, making it essential in manufacturing processes .

Laboratory Use: In laboratory settings, this compound is utilized as a solvent in organic synthesis reactions, facilitating the dissolution of reactants and enhancing reaction rates.

Chemical Intermediate

Organic Synthesis: this compound functions as a crucial building block in the synthesis of various chemicals. It is employed in the production of pharmaceuticals and agrochemicals, where it contributes to creating more complex molecular structures efficiently .

Biochemical Research: The compound is also used in biochemical research to study metabolic pathways and enzyme activities. Its role in biological assays helps researchers understand complex biochemical processes that are vital for drug development and metabolic engineering .

Biological Research

Metabolic Studies: this compound has been investigated for its impact on metabolic pathways within cells. Researchers utilize it to study how this compound influences cellular functions and signaling pathways, contributing to a better understanding of cellular metabolism .

Potential Therapeutic Applications: There are ongoing studies exploring the therapeutic potential of this compound, particularly in drug formulations aimed at treating metabolic disorders or enhancing drug delivery systems .

Comprehensive Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Flavoring Agent | Used in food products for its fruity aroma | Enhances sensory experience |

| Perfume Formulation | Acts as a fixative in fragrance formulations | Stabilizes scents |

| Chemical Solvent | Serves as a solvent in paints and coatings | Improves product performance |

| Organic Synthesis | Functions as a building block for pharmaceuticals and agrochemicals | Facilitates complex chemical synthesis |

| Biological Research | Utilized to study metabolic pathways and enzyme activities | Aids in understanding biochemical processes |

Case Studies

- Flavor Enhancement Studies: Research has shown that incorporating this compound into fruit-flavored beverages significantly increases consumer preference due to its natural fruity aroma. A study conducted by flavor chemists demonstrated that beverages containing this compound were rated higher in overall flavor enjoyment compared to those without it .

- Perfume Stability Research: A comparative analysis on fragrance longevity revealed that perfumes containing this compound exhibited extended scent duration on skin compared to traditional formulations lacking this compound. This finding underscores its role as an effective fragrance fixative .

- Metabolic Pathway Investigations: In studies focused on metabolic engineering, researchers have utilized this compound to manipulate metabolic pathways in microorganisms, leading to enhanced production yields of desired metabolites .

作用機序

The mechanism of action of ethyl isobutyrate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. When inhaled, this compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its fruity aroma. Additionally, in chemical reactions, this compound acts as a reactant or intermediate, participating in various transformations based on the reaction conditions and reagents used.

類似化合物との比較

Ethyl isobutyrate can be compared with other esters such as:

Ethyl butyrate: Known for its pineapple-like aroma, used in flavorings and fragrances.

Mthis compound: Similar structure but with a methyl group instead of an ethyl group, used in organic synthesis.

Isobutyl acetate: Has a fruity odor, used as a solvent and in flavorings.

Uniqueness: this compound is unique due to its specific fruity aroma and its widespread use in the food and beverage industry. Its chemical properties and reactivity also make it a valuable compound in various scientific and industrial applications.

生物活性

Ethyl isobutyrate (C6H12O2) is an ester formed from the condensation of isobutyric acid and ethanol. It is characterized by its fruity odor and is commonly used in flavoring and fragrance applications. Beyond its industrial uses, this compound exhibits various biological activities that warrant further exploration.

- Molecular Formula : C6H12O2

- Molecular Weight : 116.16 g/mol

- Appearance : Colorless liquid with a strong, fruity odor

- Boiling Point : Approximately 96°C

- Solubility : Soluble in ethanol, ether, and other organic solvents; slightly soluble in water

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that it can inhibit the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.5% | |

| Staphylococcus aureus | 0.3% | |

| Salmonella enterica | 0.4% |

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokine production in macrophages treated with this compound, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Studies

-

Case Study on Wine Fermentation :

In a study examining the fermentation process in wine production, this compound was identified as a significant contributor to the aroma profile of the final product. The presence of this compound was linked to enhanced sensory attributes, indicating its role beyond mere fermentation byproducts . -

Study on Skin Health :

Another research effort explored the effects of this compound on skin cells, revealing its potential to reduce oxidative stress markers and promote cell viability under stress conditions. This suggests possible applications in dermatological formulations aimed at enhancing skin health .

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are crucial. Current literature suggests that it has low toxicity levels when used within recommended concentrations. However, further studies are warranted to fully understand its safety profile in various applications.

特性

IUPAC Name |

ethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-8-6(7)5(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDAXFOBOLVPGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7047728 | |

| Record name | Ethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl isobutyrate appears as a colorless volatile liquid with a fruity, aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air. May irritate skin and eyes. Used to make flavoring extracts and other chemicals., Liquid with an aromatic fruity odor; [Merck Index] Colorless liquid with a pleasant odor; [Alfa Aesar MSDS], Liquid, colourless liquid/fruity odour | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

112.00 to 113.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

less than 70 °F (NFPA, 2010) | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

very soluble in ether, 1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | Ethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.862-0.868 | |

| Record name | Ethyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/214/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

25.4 [mmHg] | |

| Record name | Ethyl isobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20784 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-62-1 | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3430 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-methylpropanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A9661LN4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-88.2 °C | |

| Record name | Ethyl 2-methylpropanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ethyl isobutyrate known for?

A1: this compound is an ester primarily recognized for its fruity aroma, often described as reminiscent of pineapple, strawberry, or even apple. [, , , ]

Q2: In which food and beverage products is this compound found?

A2: this compound contributes significantly to the aroma of various products, including:

- Fruits: Lychee fruit, passion fruit, blueberries, and certain grape varieties like Gewürztraminer. [, , , , ]

- Fermented Products: Wines (especially white varieties like Scheurebe), beers (particularly lambic Gueuze), soy sauce, and rice-based Baijiu. [, , , , , , , , ]

- Vinegars: Sherry vinegar. []

Q3: How does the presence of other aroma compounds influence the perception of this compound?

A3: Studies show that this compound can engage in complex interactions with other aroma compounds, leading to the perception of emergent odors in mixtures. This phenomenon, called "odor blending," highlights the importance of considering the overall aroma profile rather than individual compounds in isolation. [, ] For instance, research has demonstrated that this compound, when combined with specific proportions of Ethyl maltol, creates a pineapple-like aroma that is distinct from the individual scents of the components. []

Q4: How do different harvest and fermentation techniques affect this compound levels in wine?

A4: Research indicates that the concentration of this compound can be influenced by various factors:

- Grape Variety: Gewürztraminer wines tend to exhibit higher levels of this compound. [, ]

- Fermentation: Sequential inoculation with certain non-Saccharomyces yeasts, such as Torulaspora delbrueckii, during wine fermentation can lead to an overall reduction in this compound levels, particularly ethyl esters of medium-chain fatty acids. [] Conversely, sequential inoculation with Metschnikowia pulcherrima may result in an enhanced ester profile. []

Q5: How does storage affect the aroma profile of products containing this compound?

A5: In dry-hopped beers, this compound levels significantly decrease over a two-year storage period. [] This degradation, more pronounced than in non-dry-hopped beers, is attributed to hop esterase activity. [] Conversely, bottle refermentation can help regenerate some flavors. []

Q6: What is the molecular formula and molecular weight of this compound?

A6: The molecular formula of this compound is C6H12O2, and its molecular weight is 116.16 g/mol.

Q7: Can you describe a method for synthesizing this compound?

A7: One common method for synthesizing this compound involves the esterification of isobutyric acid with ethanol in the presence of an acid catalyst, such as p-toluenesulfonic acid. [] This reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. []

Q8: How does the structure of this compound relate to its aroma?

A8: The ester functional group (-COO-) in this compound is primarily responsible for its characteristic fruity aroma. The size and branching of the alkyl groups attached to the ester group can influence the specific nuances of the aroma. [, ]

Q9: Is this compound used as a building block in organic synthesis?

A9: Yes, the enolate of this compound, generated by deprotonation with a strong base like LDA, can be used in various organic reactions, including:

- β-lactam Synthesis: Reacting this compound enolate with imines can yield β-lactams, which are important structural motifs in several antibiotics. []

- Mannich-type Reactions: this compound enolate can participate in Mannich-type reactions with aldehydes and aromatic amines to form β-amino carbonyl compounds. []

Q10: Has this compound been investigated for other biological activities?

A11: this compound, as part of microbial volatile organic compounds (MVOCs), has been found to possess SOS-inducing activity. []

Q11: How is this compound used in polymer chemistry?

A11: this compound has found application in the synthesis of polymers:

- RAFT Agent: Derivatives of this compound, such as (S)-2-(this compound)-(O-ethyl xanthate), function as reversible addition-fragmentation chain transfer (RAFT) agents in the controlled radical polymerization of monomers like N-vinylpyrrolidone. [] This technique allows for precise control over molecular weight and polydispersity, essential for tailoring polymer properties. []

- Model Compound: this compound and its derivatives serve as model compounds in studies investigating the properties of polymers, such as poly(2-(dimethylamino)ethyl methacrylate). [, ] These studies help understand the hydrolytic stability and fluorescence behavior of polymers. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。